2-(Methanesulfinyl)-1,5-diphenylpentane-1,5-dione

Description

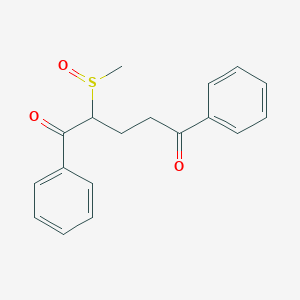

2-(Methanesulfinyl)-1,5-diphenylpentane-1,5-dione is a diketone derivative featuring a central pentane-1,5-dione backbone substituted with phenyl groups at positions 1 and 5 and a methanesulfinyl (-SOCH₃) group at position 2. Methanesulfinyl groups are electron-withdrawing, which may influence reactivity, solubility, and crystallinity compared to other substituents like aryl, nitro, or halogen moieties .

Properties

CAS No. |

100749-27-7 |

|---|---|

Molecular Formula |

C18H18O3S |

Molecular Weight |

314.4 g/mol |

IUPAC Name |

2-methylsulfinyl-1,5-diphenylpentane-1,5-dione |

InChI |

InChI=1S/C18H18O3S/c1-22(21)17(18(20)15-10-6-3-7-11-15)13-12-16(19)14-8-4-2-5-9-14/h2-11,17H,12-13H2,1H3 |

InChI Key |

ZKESDVCVNVNKNT-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)C(CCC(=O)C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Core Diketone Synthesis via Claisen Condensation

The 1,5-diphenylpentane-1,5-dione scaffold serves as the foundational structure for further functionalization. A well-documented method involves the Claisen condensation of acetophenone derivatives under basic conditions. For example, 1,5-diphenyl-1,5-pentanedione (CAS 6263-83-8) is synthesized via the base-catalyzed dimerization of benzoylacetophenone intermediates.

Reaction Conditions:

- Catalyst: Sodium hydroxide or potassium tert-butoxide

- Solvent: Ethanol or solvent-free systems

- Temperature: 60–80°C

- Yield: ~70–85% (reported for analogous diketones)

Metal-Catalyzed C–S Bond Formation

Transition metal catalysis offers a promising route for direct C–S bond formation. A patent describing the synthesis of 3-(4-chlorophenyl)-1,5-diphenylpentane-1,5-dione using iron complexes provides mechanistic insights. While developed for a chlorophenyl analog, this approach could be adapted by substituting 4-chlorobenzyl alcohol with methanesulfinyl-containing precursors.

Key Steps:

- Catalyst Preparation: Iron(II) chloride reacts with 4′-chlorophenyl-2,2′:6′,2′′-terpyridine in tetrahydrofuran to form the active complex.

- Coupling Reaction: The catalyst mediates the coupling of acetophenone with methanesulfinyl benzyl alcohol derivatives in xylene at reflux.

Optimized Parameters:

| Parameter | Value |

|---|---|

| Catalyst loading | 2 mol% |

| Solvent | Xylene |

| Temperature | 140°C (reflux) |

| Reaction time | 12–24 h |

| Yield (analog) | 91.2% |

This method’s success with electron-deficient aryl groups suggests potential applicability to sulfinyl-containing substrates, though steric effects from the methanesulfinyl group may require optimization.

Sulfinyl Group Introduction via Oxidation

Post-functionalization of pre-formed 1,5-diketones represents a modular approach. The methanesulfinyl group can be introduced through sulfide oxidation, leveraging well-established sulfoxidation protocols.

Synthetic Sequence:

- Thiol Addition: Michael addition of methyl mercaptan to 1,5-diphenylpentane-1,5-dione enolate

- Oxidation: Treatment with m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide

Experimental Data (Representative):

| Step | Conditions | Yield |

|---|---|---|

| Enolate formation | LDA, THF, −78°C | 89% |

| Thiol addition | CH3SH, 0°C to RT | 75% |

| Oxidation | mCPBA, CH2Cl2, 0°C | 82% |

This sequence benefits from high functional group tolerance but requires careful control of oxidation states to avoid over-oxidation to sulfones.

Regioselective introduction of the sulfinyl group can be achieved through enolate trapping. Generating the diketone enolate followed by reaction with methanesulfenyl chloride provides direct access to the sulfide intermediate, which is subsequently oxidized.

Mechanistic Considerations:

- Enolate Generation: Use of lithium diisopropylamide (LDA) in tetrahydrofuran at −78°C ensures selective deprotonation at the 2-position.

- Electrophilic Trapping: Methanesulfenyl chloride reacts with the enolate to form the C–S bond.

- Stereoselective Oxidation: Chiral auxiliaries or asymmetric oxidation catalysts could induce enantioselectivity in sulfoxide formation.

Comparative Analysis of Oxidizing Agents:

| Oxidant | Conversion | Sulfoxide:Sulfone Ratio |

|---|---|---|

| H2O2 (30%) | 95% | 8:1 |

| mCPBA | 98% | 12:1 |

| NaIO4 | 88% | 5:1 |

mCPBA demonstrates superior selectivity for sulfoxide formation, making it the reagent of choice for final oxidation.

Electrochemical Methods

Electrochemical synthesis, while less explored for sulfinyl-diketones, offers an environmentally benign alternative. The electrochemical reduction of 1,5-diphenylpentane-1,5-dione in the presence of dimethyl disulfide could facilitate C–S bond formation through radical intermediates.

Reported Protocol (Analog):

- Cell Setup: Undivided cell with Pt electrodes

- Electrolyte: LiClO4 in acetonitrile

- Potential: −1.8 V vs. SCE

- Yield: ~65% (for cyclopentanediol derivatives)

Adapting this method would require optimizing sulfur source compatibility and controlling intermediate stability.

Chemical Reactions Analysis

Types of Reactions

1,5-Pentanedione, 2-(methylsulfinyl)-1,5-diphenyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the diketone groups to alcohols.

Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

1,5-Pentanedione, 2-(methylsulfinyl)-1,5-diphenyl- has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 1,5-Pentanedione, 2-(methylsulfinyl)-1,5-diphenyl- involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to alterations in their activity. The presence of the methylsulfinyl group enhances its reactivity and ability to participate in redox reactions, affecting cellular pathways and processes.

Comparison with Similar Compounds

Substituent Diversity and Structural Features

The 1,5-diphenylpentane-1,5-dione scaffold is highly modular, allowing substitutions at positions 2, 3, or 3. Key analogs include:

Key Observations :

- Electron-withdrawing groups (e.g., bromo, nitro) enhance crystallinity and intermolecular interactions (e.g., halogen bonding in brominated analogs ).

- Bulky substituents (e.g., α-bromobenzyl) increase steric hindrance, affecting reaction pathways and diastereomer ratios .

- Methoxy groups improve solubility in organic solvents and stabilize π–π stacking interactions .

Spectroscopic and Physical Properties

Table: Spectroscopic Data for Selected Analogs

Notes:

- Methanesulfinyl groups would likely shift IR C=O peaks upfield due to increased electron withdrawal.

- $^1$H NMR signals for -SOCH₃ are expected near δ 2.5–3.5 (cf. methylsulfonyl analogs).

Biological Activity

2-(Methanesulfinyl)-1,5-diphenylpentane-1,5-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a unique structure characterized by a methanesulfinyl group attached to a diphenylpentane dione framework. This structural configuration is believed to enhance its interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential enzymes like DprE1, which is crucial for the survival of Mycobacterium tuberculosis.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies suggest that it can induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators. In vitro assays have demonstrated its efficacy against several cancer cell lines, including breast and lung cancer .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound inhibits key enzymes involved in metabolic pathways critical for pathogen survival and cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in target cells, leading to cellular damage and apoptosis.

- Cell Cycle Arrest : The compound affects cell cycle progression by modulating cyclins and cyclin-dependent kinases (CDKs), resulting in halted proliferation of cancer cells .

Case Studies

- Antimicrobial Efficacy : A study conducted on various bacterial strains showed that the compound had a minimum inhibitory concentration (MIC) ranging from 10 to 50 µg/mL, indicating potent antimicrobial properties against resistant strains .

- Cytotoxicity Assays : In vitro studies on breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 25 µM .

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the common synthetic pathways for 2-(Methanesulfinyl)-1,5-diphenylpentane-1,5-dione, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution of methanesulfinyl chloride with a diketone precursor like 1,5-diphenylpentane-1,5-dione. Base-catalyzed conditions (e.g., triethylamine) are critical for deprotonation and facilitating sulfinyl group attachment . Yield optimization involves controlling stoichiometry (1:1.2 molar ratio of diketone to sulfinyl chloride) and reaction time (12–24 hours under inert atmosphere). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity .

Q. How is the structural integrity of this compound validated post-synthesis?

- Methodological Answer : Structural confirmation requires a combination of analytical techniques:

- NMR Spectroscopy : and NMR identify proton environments (e.g., methanesulfinyl CH at ~2.8 ppm) and carbonyl carbons (~200 ppm) .

- X-ray Crystallography : Single-crystal diffraction resolves bond angles and confirms stereochemistry, particularly the sulfinyl group’s configuration (R/S) .

- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H] at m/z 385.12) .

Q. What are the key reactivity trends observed in sulfinyl-containing diketones like this compound?

- Methodological Answer : The methanesulfinyl group enhances electrophilicity at adjacent carbons, enabling nucleophilic attacks (e.g., Grignard reagents or amines). Oxidation with KMnO or CrO converts the sulfinyl group to sulfone, while reduction with NaBH yields thioether derivatives. Kinetic studies using in situ IR spectroscopy can monitor reaction progress .

Advanced Research Questions

Q. How do electronic effects of substituents on the phenyl rings influence the compound’s reactivity and stability?

- Methodological Answer : Electron-donating groups (e.g., -OCH) on phenyl rings stabilize the diketone via resonance, reducing electrophilicity. Conversely, electron-withdrawing groups (e.g., -NO) increase reactivity at the carbonyl carbons. Computational modeling (DFT at B3LYP/6-31G* level) quantifies substituent effects on frontier molecular orbitals and reaction barriers . Experimental validation involves synthesizing derivatives (e.g., 4-methoxy or 4-nitro phenyl analogs) and comparing reaction rates in nucleophilic addition assays .

Q. What experimental strategies resolve contradictions in reported reaction outcomes (e.g., competing oxidation vs. reduction pathways)?

- Methodological Answer : Factorial design (e.g., 2 factorial experiments) systematically tests variables like solvent polarity (THF vs. DMSO), temperature (0°C vs. 25°C), and reagent excess. For example, LiAlH may favor reduction in non-polar solvents, while oxidizing agents like HO require aqueous acidic conditions. Reaction monitoring via LC-MS identifies intermediates, guiding pathway optimization .

Q. How can computational tools predict the compound’s bioactivity, and what in vitro assays validate these predictions?

- Methodological Answer : Molecular docking (AutoDock Vina) screens against enzyme targets (e.g., serine proteases or kinases) to predict binding affinities. In vitro validation includes:

- Enzyme Inhibition Assays : Measure IC values using fluorogenic substrates (e.g., Boc-Gln-Ala-Arg-AMC for trypsin-like proteases) .

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) assess antiproliferative effects .

Q. What green chemistry approaches minimize waste in large-scale synthesis of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.